Pidolacetamol
Overview
Description
. It is structurally related to paracetamol and is used primarily for its pain-relieving and fever-reducing effects.
Preparation Methods
The synthesis of pidolacetamol involves the esterification of 5-oxo-L-proline with 4’-hydroxyacetanilide. The reaction typically requires the use of a suitable esterification agent under controlled temperature conditions . Industrial production methods may involve large-scale esterification processes, followed by purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Pidolacetamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Pidolacetamol has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its analgesic and antipyretic properties, similar to paracetamol.
Industry: Utilized in the formulation of pharmaceutical products for pain and fever relief .
Mechanism of Action
The mechanism of action of pidolacetamol involves its interaction with heat-regulating centers in the brain, leading to peripheral vasodilation, sweating, and loss of body heat. It likely inhibits prostaglandin synthesis, similar to paracetamol, and may involve multiple pain pathways, including serotonergic, opioid, nitric oxide, and cannabinoid pathways .
Comparison with Similar Compounds
Pidolacetamol is similar to other analgesic and antipyretic compounds such as:
Paracetamol: Both have similar mechanisms of action and therapeutic uses.
Phenacetin: An older analgesic with a similar structure but withdrawn due to renal toxicity.
Aspirin: Another analgesic and antipyretic, but with anti-inflammatory properties. This compound is unique in its specific ester structure, which may offer different pharmacokinetic properties compared to these compounds .
Properties
IUPAC Name |
(4-acetamidophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-9-2-4-10(5-3-9)19-13(18)11-6-7-12(17)15-11/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJROESCSXWNAJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)[C@@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114485-92-6 | |
Record name | Pidolacetamol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114485926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIDOLACETAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693SRA99OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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